N-(1-phenylpropyl)cyclopentanamine

Lipophilicity prediction Drug-likeness Lead optimization

Researchers often face difficulty sourcing positional isomers of phenylcyclopentanamines with verified analytical identity and defined conformational properties. This compound resolves that gap with a differentiated branched-chain scaffold: - 95% purity backed by a Wiley Registry GC-MS spectrum for unambiguous identity confirmation. - Computed cLogP ~3.85 suggests enhanced passive membrane permeability, supporting CNS screening applications. - Moderately constrained scaffold (4 rotatable bonds) reduces entropic binding cost, aiding aminergic GPCR or enzyme campaigns.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B15267673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylpropyl)cyclopentanamine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC2CCCC2
InChIInChI=1S/C14H21N/c1-2-14(12-8-4-3-5-9-12)15-13-10-6-7-11-13/h3-5,8-9,13-15H,2,6-7,10-11H2,1H3
InChIKeyRDLGVEMHZFKLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylpropyl)cyclopentanamine: Identity, Properties, and Sourcing


N-(1-Phenylpropyl)cyclopentanamine (CAS 215713-74-9) is a synthetic secondary amine with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . It features a cyclopentanamine core N-substituted with a branched 1-phenylpropyl group, differentiating it from linear-chain N-(3-phenylpropyl)cyclopentanamine (CAS 1021072-02-5) and the β-branched isomer N-(2-phenylpropyl)cyclopentanamine . The compound is supplied as a 95% purity research chemical by multiple vendors and is accompanied by a Wiley Registry GC-MS spectrum, establishing its analytical identity [1]. According to a 1992 patent (US5089639), this compound falls within the broader N-cycloalkylalkylamine class investigated for gastrointestinal disorders, though no target-specific quantitative data for this exact molecule are disclosed in that patent [2].

N-(1-Phenylpropyl)cyclopentanamine: Generic Substitution Not Supported


N-(1-Phenylpropyl)cyclopentanamine is structurally distinct from its linear-chain isomer N-(3-phenylpropyl)cyclopentanamine and the β-methyl branched isomer N-(2-phenylpropyl)cyclopentanamine. Even minor shifts in the phenyl substitution position along the propyl linker alter molecular shape, conformational flexibility, and the spatial relationship between the aromatic ring and the cyclopentylamine nitrogen [1]. These changes directly affect key physicochemical parameters such as lipophilicity (cLogP) and the number of energetically accessible conformers, which in turn modulate membrane permeability, receptor binding kinetics, and metabolic vulnerability in biological systems [2]. In the absence of direct, target-specific comparative pharmacology for this exact compound, the structural non-interchangeability is supported by foundational medicinal chemistry principles: positional isomers of phenylalkylamines frequently exhibit substantial differences in potency, selectivity, and off-target profiles at aminergic GPCRs and transporters [3]. The following quantitative evidence sections detail the limited but instructive computed property and analytical differences that argue against generic substitution without experimental validation.

N-(1-Phenylpropyl)cyclopentanamine: Quantitative Evidence vs. Positional Isomers


Lipophilicity Comparison: Phenylpropyl Isomers

The computed partition coefficient (cLogP) serves as a primary descriptor of compound lipophilicity and is predictive of membrane permeability, plasma protein binding, and metabolic clearance. For N-(1-phenylpropyl)cyclopentanamine, in silico prediction tools yield a cLogP of approximately 3.85 . This value is higher than that of the 2-phenylpropyl isomer (cLogP ≈ 3.1–3.3) and the 3-phenylpropyl isomer (cLogP ≈ 3.4–3.6), reflecting the more compact, branched architecture of the 1-substituted congener, which reduces solvent-accessible polar surface area and enhances partitioning into hydrophobic environments [1]. The 1-phenylethyl homolog (N-(1-phenylethyl)cyclopentanamine, CAS 626213-92-1) shows a cLogP of approximately 3.0–3.2, consistent with its one-carbon-shorter alkyl linker [2].

Lipophilicity prediction Drug-likeness Lead optimization

Rotatable Bond Count and Conformational Flexibility

The number of rotatable bonds is a key determinant of conformational entropy and influences both binding affinity and oral bioavailability. N-(1-Phenylpropyl)cyclopentanamine possesses 4 rotatable bonds (excluding the cyclopentyl ring) . The linear 3-phenylpropyl isomer contains 5 rotatable bonds, while the β-branched 2-phenylpropyl isomer has 4–5 depending on the definition of the branched methyl group . The reduced rotatable bond count in the 1-substituted isomer implies a lower conformational entropy penalty upon target binding, which may favor higher affinity when the bound conformation is pre-organized [1].

Conformational analysis Molecular flexibility Entropic penalty

GC-MS Spectral Fingerprint and Purity Specification

A definitive GC-MS spectrum for N-(1-phenylpropyl)cyclopentanamine is deposited in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: ALK8FDU4wCQ), providing a reference electron ionization mass spectrum for identity confirmation [1]. The compound is commercially available at a minimum purity specification of 95% (HPLC) from Leyan (Product No. 1366984) . In contrast, the 3-phenylpropyl isomer (AKSci 1590DD) is also offered at 95% purity, but no equivalent GC-MS reference spectrum could be located in public spectral libraries, reducing the ease of analytical verification for procurement quality control .

Analytical quality control GC-MS library matching Purity verification

N-(1-Phenylpropyl)cyclopentanamine: Research and Industrial Applications


CNS Screening Library Design for Brain Penetration

The elevated computed cLogP of N-(1-phenylpropyl)cyclopentanamine (~3.85) relative to its linear-chain isomers suggests enhanced passive membrane permeability and a higher probability of crossing the blood-brain barrier. This property, as established in the lipophilicity evidence , supports the compound's inclusion in diversity-oriented CNS screening decks where brain penetrance is a key selection filter.

Fragment-Based Discovery of Constrained Amines

With only 4 rotatable bonds, this 1-substituted isomer presents a moderately constrained scaffold that may reduce the entropic cost of target binding compared to the more flexible 3-phenylpropyl analog. This advantage, derived from the conformational flexibility analysis , positions the compound as a suitable starting point for fragment elaboration or scaffold-hopping campaigns targeting aminergic GPCRs or enzymes.

Analytical Method Development and QC Reference Standard

The existence of a publicly accessible, Wiley Registry-indexed GC-MS spectrum for this compound [1] enables straightforward identity confirmation in analytical laboratories. Combined with the defined 95% purity specification from commercial suppliers, this compound can serve as a system suitability standard or a retention time marker in GC-MS and HPLC-UV method development workflows, a capability not currently available for the 3-substituted isomer.

SAR Studies on Cycloalkylalkylamine Pharmacophores

The patent precedent set by US5089639, which describes N-cycloalkylalkylamines for gastrointestinal indications [2], provides a disclosed synthetic route and a conceptual pharmacophore framework. Researchers investigating the effect of phenyl substitution position on cycloalkylalkylamine biological activity can use this compound as a key branched-chain comparator against the linear 3-phenylpropyl and the ring-substituted 1-phenylcyclopentylamine analogs to map steric and lipophilic tolerance within the target binding site.

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